molecular formula C5H14ClNO B1419480 1-Ethoxypropan-2-amine hydrochloride CAS No. 1185304-14-6

1-Ethoxypropan-2-amine hydrochloride

Cat. No. B1419480
M. Wt: 139.62 g/mol
InChI Key: UMXZWKSCBDODJL-UHFFFAOYSA-N
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Description

1-Ethoxypropan-2-amine hydrochloride is a chemical compound with the CAS Number 1185304-14-6 . It has a molecular weight of 139.62 . The IUPAC name for this compound is 1-ethoxy-2-propanamine hydrochloride .


Molecular Structure Analysis

The InChI code for 1-Ethoxypropan-2-amine hydrochloride is 1S/C5H13NO.ClH/c1-3-7-4-5(2)6;/h5H,3-4,6H2,1-2H3;1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

1-Ethoxypropan-2-amine hydrochloride is a white to yellow solid . The storage temperature is 2-8°C .

Scientific Research Applications

Molecular Interactions and Aggregation Patterns

  • Excess Partial Molar Enthalpies : The study by Moita et al. (2018) investigated the molecular interactions and aggregation patterns of alkoxyamines including 3-ethoxypropan-1-amine in water. They used a semiadiabatic isoperibol solution calorimeter to study the excess partial molar enthalpies, providing insights into hydrolysis effects and aggregation changes in these systems (Moita, Santos, Nobre, & Lampreia, 2018).

Volumetric Properties and Hydration Schemes

  • Volumetric Study of Aqueous Mixtures : In a 2012 study by Nobre et al., the density and molar properties of mixtures of water and 3-butoxypropan-1-amine were analyzed. This research aids in understanding the effects of hydrophobic/hydrophilic balance in the hydration schemes of similar amines like 1-Ethoxypropan-2-amine (Nobre, Santos, Moita, & Lampreia, 2012).

Synthesis and Chemical Transformations

  • Amination of 1-Methoxy-2-propanol : The amination of 1-methoxy-2-propanol by ammonia over silica-supported nickel was studied by Bassili and Baiker (1990). The insights into the reaction parameters and product distribution from this study can provide a framework for understanding similar reactions involving 1-Ethoxypropan-2-amine hydrochloride (Bassili & Baiker, 1990).

Applications in Drug Delivery and Hydrogels

  • Chitosan Hydrogels : Karimi et al. (2018) explored the use of tris(2-(2-formylphenoxy)ethyl)amine for creating pH- and thermo-responsive chitosan hydrogels, demonstrating potential applications in drug delivery systems. These developments can be informative for the possible use of 1-Ethoxypropan-2-amine hydrochloride in similar biomedical applications (Karimi et al., 2018).

Synthesis of Antineoplastic Agents

  • Antineoplastic Agents Synthesis : Pettit et al. (2003) reported on the synthesis of an antineoplastic agent involving a similar compound, highlighting the potential of 1-Ethoxypropan-2-amine hydrochloride in the synthesis of cancer treatment drugs (Pettit et al., 2003).

Environmental Applications

  • Synthesis of Switchable Hydrophilicity Solvents : Samorì et al. (2014) synthesized new polyethoxylated tertiary amines for use as Switchable Hydrophilicity Solvents in the extraction and recovery of lipids from algal cultures. This study indicates possible environmental applications for 1-Ethoxypropan-2-amine hydrochloride (Samorì et al., 2014).

Enantiomeric Analysis and Resolution

  • Enantiomeric Resolution of Amines : Arita et al. (2003) provided methods for resolving racemic naphthylmethoxyacetic acids, which are useful for determining the absolute configuration of chiral amines. This technique could be applicable to 1-Ethoxypropan-2-amine hydrochloride for stereochemical analysis (Arita, Yabuuchi, & Kusumi, 2003).

Therapeutic Potential in Pulmonary Fibrosis

  • Inhibitory Effects on Pulmonary Fibrosis : Zhou et al. (2015) studied the inhibitory effects of amines from Citrus reticulata on bleomycin-induced pulmonary fibrosis in rats, suggesting that similar compounds like 1-Ethoxypropan-2-amine hydrochloride could have therapeutic potential in lung diseases (Zhou, Cao, Xiao, Shen, & Li, 2015).

Safety And Hazards

The compound has been labeled with the signal word “Warning” and hazard statements H302 and H319 . This indicates that it may be harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

1-ethoxypropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-3-7-4-5(2)6;/h5H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXZWKSCBDODJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662979
Record name 1-Ethoxypropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxypropan-2-amine hydrochloride

CAS RN

1185304-14-6
Record name 1-Ethoxypropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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